Oxybutynin chloride

Übersicht

Beschreibung

Oxybutynin chloride is a first-generation anticholinergic agent primarily used to treat overactive bladder (OAB) symptoms, including urinary urgency, frequency, and incontinence. Chemically, it is a racemic (50:50) mixture of R- and S-isomers, with its antimuscarinic activity predominantly attributed to the R-isomer . The compound has a molecular weight of 393.95 g/mol, is lipophilic, and exhibits water solubility, facilitating its formulation into immediate-release (IR) and extended-release (ER) oral tablets, transdermal patches, and gels .

Mechanism of Action: Oxybutynin acts as a competitive antagonist of muscarinic acetylcholine receptors (M1–M5), with higher affinity for M3 receptors in the bladder detrusor muscle. This action reduces involuntary contractions, increases bladder capacity, and delays the urge to void . Additionally, it demonstrates weak analgesic and local anesthetic effects, approximately 35% as potent as codeine and twice as potent as lidocaine in preclinical models .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of oxybutynin chloride involves the preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate. This intermediate is then esterified with 4-(diethylamino)-2-butyn-1-ol to form oxybutynin .

Industrial Production Methods: In industrial settings, this compound is produced by mixing the compound with propylene glycol and carbomer 934, followed by the addition of trolamine to achieve the desired viscosity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Oxybutyninchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umfasst die Umwandlung von Oxybutynin in seine Metaboliten.

Reduktion: Wird bei Oxybutyninchlorid nicht häufig beobachtet.

Substitution: Beinhaltet den Austausch von funktionellen Gruppen im Molekül.

Häufige Reagenzien und Bedingungen:

Oxidation: In der Regel mit Cytochrom-P450-Enzymen, insbesondere CYP3A4, verbunden.

Substitution: Verwendet Reagenzien wie Chloroform und Methanol für die Dünnschichtchromatographie.

Hauptprodukte: Der primäre Metabolit von Oxybutyninchlorid ist N-Desethyloxybutynin, der pharmakologische Aktivität behält .

Wissenschaftliche Forschungsanwendungen

FDA-Approved Indications

The U.S. Food and Drug Administration (FDA) has approved oxybutynin chloride for the following indications:

- Overactive Bladder : Effective in adults and children aged five years and older.

- Neurogenic Bladder : Particularly beneficial for patients with neurological disorders that affect bladder control.

Off-Label Uses

This compound has several off-label applications that have emerged from clinical observations:

- Management of Bladder Spasms : Used in patients with indwelling ureteral stents or Foley catheters .

- Refractory Nocturnal Enuresis : Often combined with desmopressin for treatment .

- Hyperhidrosis Treatment : Effective for managing conditions like methadone-induced hyperhidrosis and excessive sweating due to opioid withdrawal .

Comparative Efficacy of Formulations

Research has demonstrated that different formulations of oxybutynin have comparable efficacy but vary significantly in tolerability:

| Formulation | Efficacy | Tolerability |

|---|---|---|

| Immediate-Release | Reduces urinary frequency by ~50% | High incidence of dry mouth (12%-70%) |

| Extended-Release | Similar efficacy as immediate-release | Improved tolerability; fewer side effects |

| Transdermal Patch | Comparable efficacy | Significantly better tolerability; reduced CNS effects |

Studies indicate that while all formulations are effective in reducing urge incontinence episodes, the extended-release and transdermal forms show improved patient compliance due to lower side effect profiles .

Case Study 1: Oxybutynin in Hyperhidrosis

A notable case report highlighted the successful use of oxybutynin in a patient experiencing hyperhidrosis secondary to opioid withdrawal. The patient reported significant relief from sweating after initiating treatment with oxybutynin, demonstrating its effectiveness beyond traditional indications .

Case Study 2: Oxybutynin Addiction

Conversely, a concerning case study documented instances of oxybutynin misuse among incarcerated individuals. Some patients developed dependence on the medication, using it to suppress cravings for other substances. This highlights the potential for abuse and the need for careful monitoring when prescribing oxybutynin .

Clinical Trials and Research Findings

Recent clinical trials have focused on evaluating the safety and efficacy of oxybutynin formulations:

- A double-blind trial assessing an extended-release formulation found significant reductions in hot flashes among postmenopausal women at a dose of 15 mg daily; however, side effects led to treatment discontinuation in some cases .

- Another study comparing transdermal delivery systems noted improved cognitive tolerability in elderly patients compared to oral formulations, suggesting a beneficial shift in administration routes .

Wirkmechanismus

Oxybutynin chloride exerts its effects by inhibiting the muscarinic action of acetylcholine on smooth muscle. This inhibition leads to the relaxation of bladder muscles, reducing the urge to urinate . The active metabolite, N-desethyloxybutynin, also contributes to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Oxybutynin chloride is often compared to other anticholinergics and beta-3 adrenergic agonists used in OAB management. Key comparators include tolterodine tartrate , solifenacin succinate , darifenacin , and trospium chloride . Below is a detailed analysis:

Efficacy

Notes:

- Oxybutynin’s ER formulation shows a relative bioavailability of 156% (R-isomer) and 187% (S-isomer) compared to IR, with steady-state plasma concentrations achieved within 4–6 days .

- Tolterodine’s lower efficacy in urge incontinence may relate to its non-selective muscarinic blockade and shorter half-life (~6 hours vs. oxybutynin ER’s 13–15 hours) .

Key Findings :

- Oxybutynin has the highest incidence of anticholinergic side effects, particularly dry mouth, due to systemic absorption and metabolite activity (e.g., desethyloxybutynin) .

- In a Medicaid study, persistence at 30 days was 44% for oxybutynin ER vs. 55% for tolterodine ER, with oxybutynin ER having a 47% higher risk of discontinuation .

- Cognitive impairment is a critical concern: Oxybutynin significantly affects memory and EEG patterns in the elderly, whereas newer agents (e.g., solifenacin) show minimal CNS penetration .

Pharmacokinetics and Metabolism

| Parameter | Oxybutynin ER | Tolterodine ER |

|---|---|---|

| Half-life (hours) | 13–15 | 6–8 |

| Metabolism | CYP3A4-mediated to desethyloxybutynin (active) | CYP2D6-mediated to 5-HMT (active) |

| Food effect | None | None |

| Protein binding | 83% | 96% |

Notes:

Biologische Aktivität

Oxybutynin chloride is a widely used antimuscarinic agent primarily indicated for the treatment of overactive bladder (OAB) and associated conditions. Its biological activity is characterized by its ability to inhibit muscarinic receptors, leading to various physiological effects, particularly in the urinary tract. This article delves into the compound's pharmacodynamics, clinical efficacy, side effects, and specific case studies that highlight its biological activity.

Oxybutynin primarily acts as a muscarinic antagonist , selectively blocking M3 muscarinic receptors on the detrusor muscle of the bladder. This blockade results in:

- Decreased bladder contractions : Reducing urgency and frequency of urination.

- Increased bladder capacity : Allowing patients to hold larger volumes of urine without discomfort.

- Reduced involuntary bladder contractions : Particularly beneficial for patients with neurogenic bladder disorders.

Pharmacokinetics

Oxybutynin is well-absorbed from the gastrointestinal tract, with a bioavailability of approximately 153% for its extended-release formulations. The pharmacokinetic profile shows:

| Formulation | Bioavailability | Peak Plasma Concentration (Tmax) | Duration of Action |

|---|---|---|---|

| Immediate Release | ~69% | 1-2 hours | 6-8 hours |

| Extended Release | ~153% | 11-13 hours | 24 hours |

Clinical Efficacy

Numerous studies have demonstrated oxybutynin's effectiveness in managing OAB symptoms. A notable randomized controlled trial compared extended-release oxybutynin with tolterodine over 12 weeks, revealing that oxybutynin significantly reduced:

- Weekly urge incontinence episodes : P = 0.03

- Total incontinence episodes : P = 0.02

- Micturition frequency : P = 0.02

Both drugs improved symptoms significantly, but oxybutynin showed superior efficacy in all measured outcomes .

Side Effects and Tolerability

Despite its efficacy, oxybutynin is associated with several side effects, primarily due to its anticholinergic properties. Common adverse effects include:

- Dry mouth : Reported by approximately 28.1% of participants.

- Cognitive impairment : Studies indicate significant cognitive decrements in older adults .

- Constipation and abdominal pain : Noted in various clinical trials.

A long-term study highlighted that while many patients experienced side effects leading to discontinuation (8.4% due to dry mouth), those who continued treatment reported significant improvements in quality of life .

Case Studies and Research Findings

-

Pediatric Efficacy :

A study involving children aged 5 to 15 with neurogenic OAB demonstrated that both immediate-release (OXY-IR) and extended-release (OXY-ER) formulations improved clinical and urodynamic parameters effectively . -

Cognitive Effects in Older Adults :

A double-blind study assessed cognitive performance in older adults after administering oxybutynin. Results indicated significant cognitive impairments on various tests post-administration, emphasizing the need for careful monitoring in this demographic . -

Long-Term Safety Profile :

In a multicenter study assessing long-term use (up to 12 months), extended-release oxybutynin was generally well tolerated, with most adverse events occurring within the first three months .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing oxybutynin chloride’s receptor affinity and selectivity in vitro?

To evaluate muscarinic acetylcholine receptor (mAChR) antagonism, use competitive radioligand binding assays with subtype-specific ligands (e.g., [³H]-N-methylscopolamine for M3 receptors). For functional antagonism, measure intracellular calcium flux in HEK293 cells expressing M1/M3 receptors pre-treated with this compound . Include positive controls (e.g., atropine) and validate selectivity by comparing IC₅₀ values across M1, M2, and M3 subtypes .

Q. How should researchers design dose-response studies to evaluate this compound’s smooth muscle relaxation effects?

Use isolated bladder or ileal smooth muscle strips in organ baths. Pre-contract tissues with carbachol (10⁻⁶ M) and apply cumulative this compound concentrations (1 nM–100 μM). Note that direct smooth muscle relaxation occurs at concentrations >10 μM, which exceeds clinical plasma levels (~50–100 nM) . Normalize data to maximal carbachol-induced contraction and account for solvent effects (e.g., DMSO ≤0.1%).

Q. What analytical methods are validated for quantifying this compound purity in preclinical samples?

High-performance liquid chromatography (HPLC) with UV detection (220 nm) is standard. Use a C18 column, mobile phase of acetonitrile:phosphate buffer (pH 3.0, 45:55 v/v), and flow rate of 1.0 mL/min. System suitability criteria: resolution ≥2.0 between oxybutynin and related compounds (e.g., diphenyl analog, cyclohexenyl analog) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor affinity data and in vivo efficacy of this compound?

In vitro studies often use supraphysiological concentrations. To bridge this gap:

- Perform ex vivo bladder tissue binding assays at clinically relevant concentrations.

- Incorporate pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma/tissue concentrations with functional outcomes (e.g., cystometric parameters in animal models) .

- Investigate metabolite contributions (e.g., N-desethyloxybutynin, which retains anticholinergic activity) .

Q. What strategies are recommended for impurity profiling of this compound in formulation stability studies?

Use gradient HPLC with relative response factors (RRFs) for known impurities (Table 1). For example:

| Impurity Name | Relative Retention Time | RRF | Acceptance Limit |

|---|---|---|---|

| Diphenyl analog | 0.37 | 2.7 | ≤0.1% |

| Cyclohexenyl analog | 1.8 | 0.4 | ≤1.0% |

| Ethylpropyl analog | 1.9 | 1.0 | ≤0.1% |

| Ensure method validation per ICH Q2(R1), including specificity, linearity (r² ≥0.995), and precision (%RSD <2.0) . |

Q. How do enantiomeric differences in this compound formulations impact preclinical data interpretation?

Oxybutynin is administered as a racemate (R- and S-isomers). To assess enantiomer-specific effects:

- Use chiral chromatography (e.g., Chiralpak AD-H column, hexane:ethanol:diethylamine 90:10:0.1) to separate isomers.

- Compare receptor binding kinetics (e.g., S-isomer shows higher M3 affinity) and metabolic stability (R-isomer is preferentially metabolized by CYP3A4) .

Q. Methodological Guidance

Q. What in vivo models are optimal for studying this compound’s effects on overactive bladder (OAB)?

- Rodent models : Cyclophosphamide-induced cystitis in rats (evaluate urinary frequency via cystometry) .

- Dosing : Administer 5–10 mg/kg orally or intravesically; adjust for bioavailability (~6% in rats). Include vehicle controls and monitor adverse effects (e.g., dry mouth) .

- Biomarkers : Measure urinary ATP levels (correlates with bladder afferent nerve activity) .

Q. How should researchers address discrepancies in reported IC₅₀ values for this compound’s Kv channel inhibition?

Variations arise from assay conditions (e.g., temperature, cell type). Standardize protocols:

- Use whole-cell patch clamp in HEK293 cells expressing Kv1.3 channels.

- Apply this compound (1–100 μM) and measure current inhibition at +40 mV.

- Compare with positive controls (e.g., margatoxin) and account for voltage-dependent effects .

Q. Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in anticholinergic studies?

- Fit data to a four-parameter logistic equation: .

- Report EC₅₀/IC₅₀ values with 95% confidence intervals and Hill coefficients .

- Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. How to ensure reproducibility of this compound’s pharmacokinetic parameters across studies?

Eigenschaften

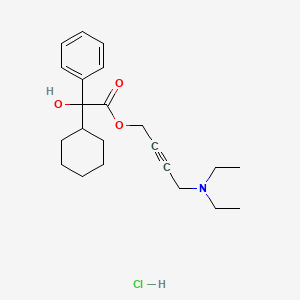

IUPAC Name |

4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIJYDAEGSIQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5633-20-5 (Parent) | |

| Record name | Oxybutynin chloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045356 | |

| Record name | Oxybutynin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1508-65-2 | |

| Record name | Oxybutynin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1508-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxybutynin chloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxybutynin chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxybutynin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(diethylamino)but-2-ynyl cyclohexylphenylglycolate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxybutynin Chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9F3D9RENQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.